n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine
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Overview
Description
n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine typically involves multicomponent reactions. One approach includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This reaction occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar multicomponent reactions with appropriate scaling of reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Reduction of the nitro group: results in the formation of the corresponding amine.
Substitution reactions: yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures due to its versatile reactivity .
Biology and Medicine: n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine has shown potential as an antibacterial and antifungal agent. Its derivatives have been evaluated for their activity against various pathogens .
Industry: In the material science field, derivatives of this compound are being explored for their electroluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism by which n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine exerts its effects involves the interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of essential bacterial enzymes, leading to the disruption of vital cellular processes . The exact molecular pathways can vary depending on the specific derivative and its target organism.
Comparison with Similar Compounds
- 2-Nitroimidazo[2,1-b]thiazine
- Benzimidazo[2,1-b]thiazine
- Fluorine-containing imidazo[2,1-b]thiazole derivatives
Uniqueness: n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine stands out due to its unique combination of a nitroimidazole and morpholine moiety, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various applications, highlighting its potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C9H11N5O3S |
---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)morpholin-4-amine |
InChI |
InChI=1S/C9H11N5O3S/c15-14(16)8-7(10-9-13(8)3-6-18-9)11-12-1-4-17-5-2-12/h3,6,11H,1-2,4-5H2 |
InChI Key |
MUOIQBSHQMHWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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